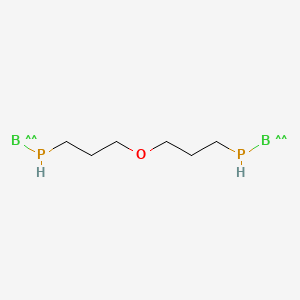![molecular formula C20H18N4O B14699311 Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- CAS No. 20648-42-4](/img/structure/B14699311.png)
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- is an organic compound with the molecular formula C13H12N2O. It is also known by other names such as Azobenzene, 4-methoxy-; p-Methoxyazobenzene; and p-Phenylazoanisole . This compound is part of the azobenzene family, which is characterized by the presence of a diazene group (N=N) bonded to aromatic rings. Azobenzenes are known for their photochromic properties, meaning they can change their structure when exposed to light, making them useful in various applications.
Méthodes De Préparation
The synthesis of Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- typically involves the reaction of aniline derivatives with nitrosobenzene derivatives under acidic conditions. One common method is the diazotization of 4-methoxyaniline followed by coupling with nitrosobenzene. The reaction conditions often include the use of hydrochloric acid and sodium nitrite at low temperatures to facilitate the formation of the diazonium salt, which then reacts with nitrosobenzene to form the desired azobenzene compound .
Analyse Des Réactions Chimiques
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form hydrazo compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted azobenzenes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Its photochromic properties are utilized in the development of light-controlled biological processes and molecular probes.
Medicine: Research is ongoing into its potential use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: It is used in the manufacture of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- involves the photoisomerization of the azobenzene moiety. Upon exposure to light, the compound undergoes a trans-cis isomerization, changing its structure and properties. This photoisomerization can affect molecular interactions and binding affinities, making it useful in applications where light-controlled changes are desired .
Comparaison Avec Des Composés Similaires
Similar compounds to Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- include:
Azobenzene: The parent compound without the methoxy group.
p-Methoxyazobenzene: Similar structure but with different substituents on the aromatic rings.
p-Phenylazoanisole: Another derivative with different functional groups.
What sets Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]- apart is its specific substitution pattern, which can influence its photochromic properties and reactivity .
Propriétés
Numéro CAS |
20648-42-4 |
|---|---|
Formule moléculaire |
C20H18N4O |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N'-anilino-N-(4-methoxyphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4O/c1-25-19-14-12-18(13-15-19)22-24-20(16-8-4-2-5-9-16)23-21-17-10-6-3-7-11-17/h2-15,21H,1H3 |
Clé InChI |
CCCNXDPMLWXWML-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
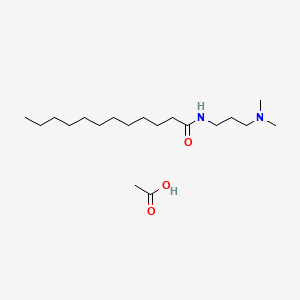
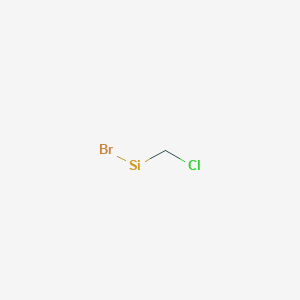
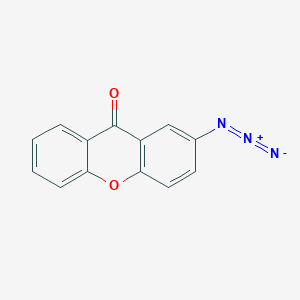
![Dimethyl 3-(phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14699258.png)

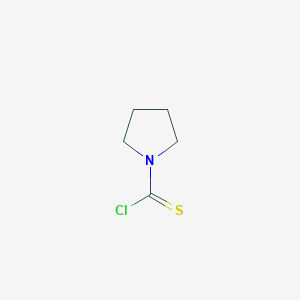




![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)
